molecular formula C13H14ClNO3 B13798119 o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide CAS No. 77694-30-5

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide

Cat. No.: B13798119
CAS No.: 77694-30-5
M. Wt: 267.71 g/mol
InChI Key: ZDSBOBNPOABMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide: is an organic compound with a complex structure that includes a benzamide moiety substituted with a chloro group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzamide core .

Scientific Research Applications

o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring or variations in the tetrahydrofuran moiety. Examples include:

  • o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetamide
  • o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propionamide

Uniqueness

What sets o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77694-30-5

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

2-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide

InChI

InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-5-3-4-6-9(8)14/h3-6,10H,7H2,1-2H3,(H,15,16)

InChI Key

ZDSBOBNPOABMNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.